methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common route starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with hydrazine to form the hydrazide, which is subsequently condensed with methyl 4-formylbenzoate under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline and benzoate derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is not fully understood. it is believed to interact with various molecular targets, including DNA and proteins, through its quinoline and hydrazone moieties. These interactions can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, which may explain its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate
- Methyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties compared to similar compounds. This linkage allows for additional interactions with biological targets and can enhance the compound’s stability and reactivity.
Biological Activity
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H18N4O2
- Molecular Weight : 358.38 g/mol
Structural Features
The compound features:
- A benzoate moiety, which is known for its role in various biological activities.
- A hydrazine derivative, which is often associated with antitumor and antimicrobial properties.
- A phenylquinoline group, which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, the incorporation of a phenylquinoline structure has been linked to enhanced activity against various cancer cell lines.
Case Study: HDAC Inhibition
A relevant study evaluated the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications in the molecular structure can lead to varying degrees of histone deacetylase (HDAC) inhibition, a critical target in cancer therapy. The following table summarizes key findings from this study:
Compound | HDAC Inhibition (%) | K562 Cell Line IC50 (µM) |
---|---|---|
D1 | 57.96 ± 0.43 | 46.58 ± 0.35 |
D2 | 59.50 ± 0.35 | 48.84 ± 1.32 |
D3 | 49.43 ± 3.73 | 46.38 ± 0.53 |
D4 | 47.79 ± 1.34 | 32.43 ± 0.20 |
D5 | 50.93 ± 0.93 | 47.39 ± 1.11 |
These results demonstrate that this compound may possess similar inhibitory effects on HDACs, contributing to its potential as an anticancer agent.
Antimicrobial Activity
Another area of interest is the compound's antimicrobial properties. Hydrazine derivatives have shown promise against various bacterial strains and fungi.
Research Findings
A study focusing on hydrazine-based compounds reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects due to its structural components.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The hydrazine group may interact with key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Quinoline derivatives are known to promote programmed cell death in malignant cells.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Properties
Molecular Formula |
C25H19N3O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[(2-phenylquinoline-4-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H19N3O3/c1-31-25(30)19-13-11-17(12-14-19)16-26-28-24(29)21-15-23(18-7-3-2-4-8-18)27-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,28,29)/b26-16+ |
InChI Key |
YKQKIWWIMNTIMZ-WGOQTCKBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.